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Abstract
This technical guide provides a comprehensive analysis of the theoretical properties, potential

synthesis, and research context of 4-(Cyclopentyloxy)-3-methoxybenzoic acid. As a

derivative of vanillic acid, this compound belongs to the family of substituted benzoic acids and

ethers. While published research on this specific isomer is limited, this document extrapolates

its characteristics based on fundamental chemical principles and data available for its structural

isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid. The guide covers its chemical identity,

predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic

signatures, and potential applications as a synthetic intermediate in medicinal chemistry. Safety

and handling protocols are also discussed. This whitepaper serves as a foundational resource

for researchers interested in exploring this molecule for novel applications.

Introduction: A Derivative of a Privileged Scaffold
4-(Cyclopentyloxy)-3-methoxybenzoic acid is an organic compound featuring a benzoic acid

core functionalized with a methoxy group at the C3 position and a cyclopentyloxy group at the

C4 position. This structure positions it as a derivative of 4-hydroxy-3-methoxybenzoic acid,

commonly known as vanillic acid, a well-studied natural product. Vanillic acid and its derivatives
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are recognized for a range of biological activities, including antioxidant, anti-inflammatory,

antibacterial, and chemopreventive effects.[1][2]

The addition of the cyclopentyloxy group in place of the hydroxyl group of vanillic acid

significantly increases the molecule's lipophilicity, which can have profound effects on its

solubility, membrane permeability, and interaction with biological targets. Substituted benzoic

acids are often considered "privileged scaffolds" in medicinal chemistry, as their framework can

be adapted to bind to multiple biological targets.[3] While 4-(Cyclopentyloxy)-3-
methoxybenzoic acid is not yet widely established, its structural similarity to biologically active

compounds makes it a person of interest for synthetic and medicinal chemists. It is currently

positioned by chemical suppliers as a building block for early-stage discovery research.[3]

It is critical to distinguish this compound from its more frequently documented structural isomer,

3-(Cyclopentyloxy)-4-methoxybenzoic acid. While they share the same molecular formula and

weight, the placement of the alkoxy substituents alters their chemical and electronic properties.

This guide will focus on the title compound, 4-(Cyclopentyloxy)-3-methoxybenzoic acid, and

will use data from its isomer for comparative purposes only when explicitly stated.

Caption: Chemical structure of 4-(Cyclopentyloxy)-3-methoxybenzoic acid.

Chemical Identity and Physicochemical Properties
Accurate identification is paramount for any chemical research. The following tables summarize

the key identifiers and predicted physicochemical properties for 4-(Cyclopentyloxy)-3-
methoxybenzoic acid. These predictions are derived from computational models and provide

a baseline for experimental design.

Table 1: Chemical Identifiers
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Identifier Value Source

IUPAC Name
4-(cyclopentyloxy)-3-

methoxybenzoic acid
[4]

CAS Number 176033-44-6 [5]

Molecular Formula C13H16O4 [4]

Molecular Weight 236.26 g/mol [5]

Canonical SMILES
COC1=C(C=CC(=C1)C(=O)O)

OC2CCCC2
[4]

InChI

InChI=1S/C13H16O4/c1-16-

12-8-9(13(14)15)6-7-11(12)17-

10-4-2-3-5-10/h6-8,10H,2-

5H2,1H3,(H,14,15)

[4]

InChIKey
UDNXKKGEMXXJBQ-

UHFFFAOYSA-N
[4]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source

Boiling Point 376.3 ± 22.0 °C [5]

Density 1.213 ± 0.06 g/cm³ [5]

XlogP 2.9 [4]

pKa 4.22 ± 0.10 [6]

Note: The melting point for the isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid, is reported

as 160-164°C.[6][7]

Synthesis and Reactivity
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Proposed Synthetic Pathway: Williamson Ether
Synthesis
While specific literature detailing the synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid
is scarce, a logical and well-established synthetic route can be proposed. The most direct

approach involves the Williamson ether synthesis, starting from a suitably protected vanillic

acid derivative.

The key steps would be:

Starting Material Selection: The ideal starting material is 4-hydroxy-3-methoxybenzoic acid

(vanillic acid). To prevent the carboxylic acid from interfering with the base in the subsequent

step, it should first be protected, typically as a methyl or ethyl ester (e.g., Methyl vanillate).

Deprotonation: The phenolic hydroxyl group of the protected vanillate is deprotonated using

a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like

dimethylformamide (DMF) or acetone to form a reactive phenoxide.

Nucleophilic Substitution (SN2): A cyclopentyl electrophile, such as cyclopentyl bromide or

cyclopentyl tosylate, is added to the reaction mixture. The phenoxide acts as a nucleophile,

displacing the leaving group (Br⁻ or TsO⁻) to form the cyclopentyl ether linkage.

Deprotection: The ester protecting group is removed via hydrolysis (e.g., using sodium

hydroxide followed by acidic workup) to yield the final carboxylic acid product.
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Proposed Synthesis Workflow

Start: Methyl Vanillate
(4-hydroxy-3-methoxybenzoate)

1. Deprotonation
Reagents: K₂CO₃

Solvent: DMF

2. Etherification (SN2)
Reagent: Cyclopentyl Bromide

3. Saponification (Deprotection)
Reagents: NaOH, then H₃O⁺

Product:
4-(Cyclopentyloxy)-3-
methoxybenzoic acid

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile
The reactivity of 4-(Cyclopentyloxy)-3-methoxybenzoic acid is governed by its three key

functional components:

Carboxylic Acid: This group is the primary site for reactions such as esterification (with

alcohols), amide bond formation (with amines), and reduction (to a benzyl alcohol).
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the two

electron-donating alkoxy groups (-OCH₃ and -OC₅H₉). The directing effects of these groups

would favor substitution at the C5 position.

Ether Linkages: Both the methoxy and cyclopentyloxy groups are generally stable but can be

cleaved under harsh acidic conditions (e.g., HBr or HI).

Theoretical Spectroscopic and Analytical
Characterization
Experimental spectra for this compound are not readily available in public databases. However,

its spectroscopic characteristics can be reliably predicted based on its structure.

¹H NMR: Expected signals would include a singlet for the carboxylic acid proton (>10 ppm),

distinct signals for the aromatic protons (around 6.9-7.5 ppm), a singlet for the methoxy

protons (~3.9 ppm), a multiplet for the methine proton of the cyclopentyl group attached to

oxygen, and multiplets for the remaining cyclopentyl methylene protons.

¹³C NMR: Key signals would be observed for the carboxyl carbon (~170 ppm), aromatic

carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the carbons of the cyclopentyl

ring.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H

stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl

group (~1680-1710 cm⁻¹), C-O stretching of the ethers and acid (~1200-1300 cm⁻¹), and

aromatic C-H stretching (~3000-3100 cm⁻¹).

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular

formula. The predicted monoisotopic mass is 236.10486 Da.[4] The table below shows

predicted collision cross-section (CCS) values for various adducts, which is useful for

identification in ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Data
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 237.11214 151.7

[M+Na]⁺ 259.09408 157.7

[M-H]⁻ 235.09758 157.0

[M+NH₄]⁺ 254.13868 170.3

Source: Data derived from

computational modeling.[4]

Potential Applications and Research Context
Given its structure as a vanillic acid derivative, 4-(Cyclopentyloxy)-3-methoxybenzoic acid is

a prime candidate for investigation in several areas of drug discovery and materials science.

Medicinal Chemistry Intermediate: The most immediate application is as a building block in

organic synthesis.[3] The carboxylic acid functional group serves as a versatile handle for

constructing more complex molecules, such as amides and esters, which are common motifs

in pharmacologically active compounds.

Exploration of Biological Activity: The parent compound, vanillic acid, inhibits NF-κB

activation and exhibits anti-inflammatory and antioxidant properties.[2] By replacing the polar

hydroxyl group with a nonpolar, bulky cyclopentyloxy group, the resulting molecule's

lipophilicity (predicted XlogP of 2.9) is significantly increased compared to vanillic acid

(XlogP of 1.4).[4][8] This modification could enhance cell membrane permeability and

potentially lead to novel interactions with biological targets, warranting investigation for

similar or new therapeutic effects.

Safety and Handling
No specific safety data for 4-(Cyclopentyloxy)-3-methoxybenzoic acid is published.

However, based on the GHS hazard statements for its isomer, 3-(Cyclopentyloxy)-4-

methoxybenzoic acid, and general principles for related chemical structures, the following

hazards should be assumed[7]:
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Protocols:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),

safety glasses with side shields or goggles, and a lab coat.[7]

Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and

eyes. Wash hands thoroughly after handling.[7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store

locked up.[7]

Conclusion
4-(Cyclopentyloxy)-3-methoxybenzoic acid is a theoretically interesting molecule that

combines the privileged benzoic acid scaffold with lipophilic methoxy and cyclopentyloxy

substituents. While experimental data remains limited, its properties can be reliably predicted

based on established chemical principles. Its logical synthesis from vanillic acid derivatives and

its potential as a building block for more complex molecules make it a valuable compound for

researchers in synthetic and medicinal chemistry. Future experimental validation of its

physicochemical properties, reactivity, and biological activity is necessary to fully unlock its

potential.

References
PubChemLite. 4-(cyclopentyloxy)-3-methoxybenzoic acid (C13H16O4).
Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS
144036-17-9.
PubChemLite. 3-cyclopentyloxy-4-methoxybenzoic acid (C13H16O4).
Axios Research. Vanillic Acid - CAS - 121-34-6.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.echemi.com/produce/pr22061116048-3-cyclopentyloxy-4-methoxybenzoic-acid.html
https://www.echemi.com/produce/pr22061116048-3-cyclopentyloxy-4-methoxybenzoic-acid.html
https://www.echemi.com/produce/pr22061116048-3-cyclopentyloxy-4-methoxybenzoic-acid.html
https://www.benchchem.com/product/b176556?utm_src=pdf-body
https://www.benchchem.com/product/b176556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. PubChem Compound Summary for CID
8468, Vanillic Acid.
NIST. Benzoic acid, 4-methoxy-. In: NIST Chemistry WebBook, NIST Standard Reference
Database Number 69.
Exposome-Explorer. Vanillic acid (Compound).
PrepChem.com. Preparation of 4-methoxybenzoic acid.
Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-
(difluoromethoxy) benzoic acid.
FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546).

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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